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Abstract

G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a
range of diseases, including inflammatory bowel disease, metabolic disorders, and pain.
Initially classified as an orphan receptor, the discovery of endogenous and synthetic ligands
has propelled research into its complex signaling mechanisms. A key finding is the existence of
biased agonism, where ligands can preferentially activate either G protein-dependent or 3-
arrestin-mediated signaling pathways, leading to distinct cellular responses. This guide
provides an in-depth overview of the discovery of GPR35 biased agonism, presenting
guantitative data for key agonists, detailed experimental protocols for their characterization,
and visual representations of the associated signaling pathways and experimental workflows.
Understanding and harnessing GPR35 biased agonism holds the potential for developing novel
therapeutics with improved efficacy and reduced side effects.

Introduction to GPR35 and Biased Agonism

G protein-coupled receptors (GPCRS) are the largest family of cell surface receptors and are
the targets of a significant portion of modern pharmaceuticals. Their signaling versatility is, in
part, due to the phenomenon of biased agonism, also known as functional selectivity.[1][2] This
concept deviates from the traditional view of agonists as simple "on" switches and proposes
that ligands can stabilize distinct receptor conformations, leading to the preferential activation
of specific downstream signaling pathways.
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GPR35, a class A GPCR, is expressed in various tissues, including the gastrointestinal tract,
immune cells, and the central nervous system. Its activation has been linked to both pro- and
anti-inflammatory effects, highlighting the complexity of its signaling. GPR35 is known to couple
to multiple G protein subtypes, primarily Gai/o and Gal12/13, as well as engaging [3-arrestin
proteins.[3][4] This multiplicity of signaling partners makes GPR35 a prime candidate for the
discovery and exploitation of biased agonism.

GPR35 Signaling Pathways

GPR35 activation initiates a cascade of intracellular events through two principal signaling
arms: G protein-dependent and (-arrestin-dependent pathways.

¢ G Protein-Dependent Signaling: Upon agonist binding, GPR35 catalyzes the exchange of
GDP for GTP on the associated Ga subunit, leading to the dissociation of the Ga and GBy
subunits.

o Gai/o Pathway: Activation of the Gai/o pathway typically leads to the inhibition of adenylyl
cyclase, resulting in decreased intracellular cyclic AMP (CAMP) levels.

o G0l2/13 Pathway: The Gal12/13 pathway activation is often associated with the regulation
of the Rho family of small GTPases, influencing cytoskeletal rearrangement and cell
migration. Activation of Gal3 is a notable signaling event for GPR35.[3][4]

o Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular
calcium concentration, a common downstream effect of Gg-coupled receptors, although
GPR35's direct coupling to Gq is less established. This calcium signal can be a result of
promiscuous G protein coupling in heterologous expression systems or crosstalk from
other pathways.[5][6]

» [-Arrestin-Dependent Signaling: Agonist-induced phosphorylation of GPR35 by G protein-
coupled receptor kinases (GRKs) promotes the recruitment of 3-arrestin proteins (3-arrestin
1 and 2). B-arrestins not only mediate receptor desensitization and internalization but also
act as scaffolds for various signaling proteins, initiating G protein-independent signaling
cascades, such as the activation of mitogen-activated protein kinases (MAPKS).

The following diagram illustrates the major signaling pathways associated with GPR35
activation.
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Caption: GPR35 Signaling Pathways. Max Width: 760px.

Quantitative Analysis of GPR35 Biased Agonists

The discovery of biased agonism at GPR35 has been facilitated by the development of specific
assays that can independently quantify G protein and B-arrestin pathway activation. The
following tables summarize the quantitative data for several key GPR35 agonists, highlighting
their biased signaling profiles. It is important to note that direct comparison of absolute potency
and efficacy values across different studies and assay formats should be done with caution due

to variations in experimental conditions.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists in [3-Arrestin Recruitment Assays

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b10855115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Agonist Species Assay Type EC50 /| pEC50 Reference
_ pEC50=5.42 +
Zaprinast Human BRET [3]
0.07
pEC50=7.13 +
Rat BRET [3]
0.16
Kynurenic Acid Human BRET - (low potency) [3]
pEC50=4.18 +
Rat BRET [3]
0.06
, AP-TGFa
Lodoxamide Human ) EC50 =1 nM [7]
Shedding
_ _ AP-TGFa
Pamoic Acid Human ) EC50 =9 nM [7]
Shedding
_ _ EC50 =2.96 +
Ellagic Acid Human Tango [8]
0.21 pM
Cromolyn [B-arrestin-2
o Human ) ) pPEC50 =5.12 9]
Disodium interaction
B-arrestin-2
Rat _ _ pEC50 = 5.36 [9]
interaction
) [-arrestin-2
Dicumarol Human ) ) pEC50 =5.90 9]
interaction
B-arrestin-2
Rat . _ pEC50 =5.70 [9]
interaction

Table 2: Potency (EC50) of GPR35 Agonists in G Protein-Mediated Signaling Assays
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Agonist Species Assay Type EC50 Reference
) Calcium
Zaprinast Rat o 16 nM [5]
Mobilization
Calcium
Human o 840 nM [5]
Mobilization
Calcium
Kynurenic Acid Human Mobilization 39 uM [6]
(Aequorin)
Calcium
Mouse Mobilization 11 M [6]
(Aequorin)
Calcium
Rat Mobilization 7 uM [6]
(Aequorin)

Dynamic Mass
Ellagic Acid Human Redistribution 0.11 £ 0.02 uM [8]
(DMR)

These tables illustrate that the potency of GPR35 agonists can vary significantly not only
between species but also between different signaling readouts, a hallmark of biased agonism.
For instance, zaprinast shows much higher potency in rat GPR35-mediated [3-arrestin
recruitment and calcium mobilization compared to human GPR35.[3][5]

Experimental Protocols for Studying GPR35 Biased
Agonism

The characterization of GPR35 biased agonists relies on a suite of cell-based assays. The
following sections provide detailed methodologies for key experiments.

B-Arrestin Recruitment Assays

The BRET assay is a proximity-based assay that measures the interaction between two
proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).
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Agonist-induced recruitment of -arrestin to GPR35 brings the donor and acceptor into close
proximity, resulting in an increase in the BRET signal.

Experimental Protocol:

e Constructs:

o GPR35 is C-terminally tagged with a BRET acceptor (e.g., eYFP or Venus).

o [-arrestin-2 is N-terminally tagged with a BRET donor (e.g., Renilla luciferase, Rluc).

e Cell Culture and Transfection:

o HEK293T cells are cultured in DMEM supplemented with 10% FBS.

o Cells are transiently co-transfected with the GPR35-acceptor and (3-arrestin-donor
constructs using a suitable transfection reagent (e.g., PEI).

e Assay Procedure:

[e]

24 hours post-transfection, cells are seeded into 96-well white, clear-bottom plates.

o 48 hours post-transfection, the growth medium is replaced with HBSS.

o The luciferase substrate (e.g., coelenterazine h) is added to each well to a final
concentration of 5 pM.

o Immediately after substrate addition, baseline luminescence and fluorescence readings
are taken using a BRET-compatible plate reader.

o Agonists are added at various concentrations, and readings are taken again.

[¢]

The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

The Tango™ assay is a transcriptional reporter assay that measures [3-arrestin recruitment. In
this system, GPR35 is fused to a transcription factor, and B-arrestin is fused to a protease.
Agonist-induced interaction brings the protease close to the receptor, leading to the cleavage
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and release of the transcription factor, which then drives the expression of a reporter gene
(e.g., B-lactamase).

Experimental Protocol (for Tango™ GPR35-bla U20S Cells):
e Cell Handling:

o Tango™ GPR35-bla U20S cells are cultured in McCoy's 5A medium supplemented with
10% dialyzed FBS, NEAA, HEPES, sodium pyruvate, and penicillin/streptomycin.

e Agonist Assay:

o Cells are harvested and seeded into 384-well black-wall, clear-bottom plates at a density
of 10,000 cells per well in Assay Medium.

o Agonist solutions are prepared and added to the cells.
o The plates are incubated for 5 hours at 37°C in a 5% CO2 incubator.
e Substrate Loading and Detection:

o LiveBLAzer™-FRET B/G Substrate is prepared according to the manufacturer's
instructions.

o The substrate mixture is added to each well.
o The plates are incubated for 2 hours at room temperature in the dark.

o Fluorescence is read on a fluorescence plate reader with excitation at 409 nm and
emission detection at 460 nm and 530 nm.

o The ratio of blue to green fluorescence indicates the level of B-lactamase activity and,
consequently, B-arrestin recruitment.

G Protein Activation Assays

This assay measures changes in intracellular calcium concentration upon GPCR activation. It is
a common readout for Gg-coupled receptors but can also be used for other GPCRs by co-
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expressing promiscuous G proteins (e.g., Gal6) or chimeric G proteins.
Experimental Protocol:
e Cell Preparation:

o HEK293 cells are transiently or stably expressing GPR35 (and potentially a promiscuous
G protein).

o Cells are seeded into 96- or 384-well black-wall, clear-bottom plates and grown to
confluence.

e Dye Loading:

o The growth medium is removed, and cells are incubated with a calcium-sensitive
fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1
hour at 37°C.

e FLIPR Measurement:
o The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
o Abaseline fluorescence reading is taken.
o Agonist solutions are added to the wells by the integrated pipettor.
o Fluorescence changes are monitored in real-time.

o The increase in fluorescence intensity corresponds to the increase in intracellular calcium
concentration.

Experimental and Logical Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a typical
experimental workflow for identifying and characterizing GPR35 biased agonists, and the
logical relationship of biased agonism.
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Caption: Experimental Workflow for GPR35 Biased Agonist Discovery. Max Width: 760px.
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Caption: Logical Relationship of GPR35 Biased Agonism. Max Width: 760px.

Implications and Future Directions

The discovery of biased agonism at GPR35 has profound implications for drug development.
By selectively targeting either the G protein or B-arrestin pathways, it may be possible to
develop therapeutics that maximize the desired therapeutic effects while minimizing unwanted
side effects. For example, a G protein-biased agonist might be beneficial in conditions where
modulating second messenger levels is the primary goal, while a B-arrestin-biased agonist
could be advantageous for its role in receptor internalization and MAPK signaling.

Future research in this area will likely focus on:

» Discovery of more potent and selective biased agonists: High-throughput screening
campaigns coupled with sophisticated secondary assays are needed to identify novel
chemical scaffolds with distinct biased profiles.

» Elucidation of the structural basis of biased agonism: Cryo-electron microscopy and other
structural biology techniques can provide insights into how different ligands stabilize unique
receptor conformations.

e Translating in vitro findings to in vivo models: It is crucial to validate the physiological
consequences of GPR35 biased agonism in relevant animal models of disease.
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» Understanding the role of GPR35 isoforms: Different splice variants of GPR35 exist, and
they may exhibit distinct signaling properties and ligand sensitivities.

In conclusion, the study of GPR35 biased agonism is a rapidly evolving field with significant
potential to advance our understanding of GPCR signaling and to deliver a new generation of
targeted therapies. This guide provides a foundational understanding of the core concepts,
data, and experimental approaches for researchers and drug developers entering this exciting
area of pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Therapeutic potential of 3-arrestin- and G protein-biased agonists - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Molecular Mechanism of (-Arrestin-Biased Agonism at Seven-Transmembrane Receptors
- PMC [pmc.ncbi.nim.nih.gov]

o 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane
domain Ill and is transduced via Gal3 and [3-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane
domain Il and is transduced via Gais and B-arrestin-2 - PubMed [pubmed.nchbi.nlm.nih.gov]

e 5. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase
inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]

e 7. GPR35 mediates lodoxamide-induced migration inhibitory response but not CXCL17-
induced migration stimulatory response in THP-1 cells; is GPR35 a receptor for CXCL17? -
PMC [pmc.ncbi.nim.nih.gov]

» 8. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC
[pmc.ncbi.nlm.nih.gov]

9. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b10855115?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3628754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3628754/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3628752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3628752/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pubmed.ncbi.nlm.nih.gov/20958291/
https://pubmed.ncbi.nlm.nih.gov/20958291/
https://pubmed.ncbi.nlm.nih.gov/16934253/
https://pubmed.ncbi.nlm.nih.gov/16934253/
https://www.researchgate.net/publication/7027702_Kynurenic_Acid_as_a_Ligand_for_Orphan_G_Protein-coupled_Receptor_GPR35
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5740256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3356001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing
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[https://www.benchchem.com/product/b10855115#gpr35-biased-agonism-discovery-and-
implications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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